The Chemical Architecture of Septicine: A Technical Guide for Researchers
The Chemical Architecture of Septicine: A Technical Guide for Researchers
An In-depth Examination of the Indolizidine Alkaloid Septicine, an Alkaloid with Notable Biological Activity
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Septicine, a member of the phenanthroindolizidine alkaloid family. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the scientific intricacies of this natural compound.
Chemical Structure and Identification
Septicine is a naturally occurring indolizidine alkaloid that has been isolated from various plant species, including those of the Tylophora genus. Its core structure is characterized by a fused bicyclic indolizidine ring system.
The definitive chemical structure of Septicine is detailed in the table below, which includes its systematic IUPAC name, SMILES notation for computational chemistry applications, and other key identifiers.
| Identifier | Value |
| IUPAC Name | (8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine |
| Molecular Formula | C₂₄H₂₉NO₄ |
| Molecular Weight | 395.5 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC |
| InChI | InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1 |
| InChIKey | MXMHNOVMTJDCLE-GOSISDBHSA-N |
| CAS Number | 24316-18-5 |
Septicine exists as different stereoisomers, with the specific spatial arrangement of atoms influencing its biological activity. The most commonly cited form is the (R)-enantiomer.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physicochemical properties and its spectral characteristics is fundamental for its identification, characterization, and application in research. The following table summarizes key quantitative data for Septicine.
| Property | Value |
| Molecular Weight | 395.5 g/mol |
| Exact Mass | 395.209658 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not available in the searched resources. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available in the searched resources. |
| Mass Spectrometry (EI-MS) m/z | Data not available in the searched resources. |
Note: While general techniques for NMR and mass spectrometry are well-documented, specific, detailed spectral data for Septicine were not available in the provided search results.
Biosynthesis
The biosynthesis of phenanthroindolizidine alkaloids, the class to which Septicine belongs, is a complex process originating from amino acid precursors. While the specific enzymatic steps for Septicine have not been fully elucidated, the general pathway is believed to involve the condensation of derivatives of L-tyrosine, L-phenylalanine, and L-ornithine.[1][2]
The proposed biosynthetic pathway for related indolizidine alkaloids suggests the formation of a key intermediate, L-pipecolic acid, from L-lysine. This is followed by the incorporation of an acetate (B1210297) unit to form the indolizidinone core.[3] The intricate substitution pattern of Septicine likely arises from subsequent hydroxylation and methylation reactions.
Total Synthesis: Experimental Protocol
The total synthesis of (±)-septicine has been reported, providing a route to this complex natural product from simpler starting materials. While the full, detailed experimental protocol from the original literature was not accessible in the search results, a general outline of a synthetic approach is presented below, based on common strategies for the synthesis of related alkaloids. Such syntheses often involve the construction of the core indolizidine ring system followed by the introduction of the substituted aromatic rings.
Representative Synthetic Strategy:
A plausible synthetic route could involve the following key transformations:
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Construction of the Indolizidine Core: This can be achieved through various methods, including cyclization reactions of appropriately functionalized amino acid derivatives.
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Introduction of the Aromatic Moieties: This step would likely involve coupling reactions, such as Suzuki or Stille coupling, to attach the 3,4-dimethoxyphenyl groups to the indolizidine scaffold.
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Final Functional Group Manipulations: This may include reduction or other transformations to achieve the final structure of Septicine.
Note: A detailed, step-by-step experimental protocol for the total synthesis of Septicine, including reagent quantities, reaction conditions, and purification methods, could not be compiled from the provided search results.
Biological Activity and Potential Signaling Pathways
Septicine has been reported to exhibit significant biological activities, including anti-inflammatory and cytotoxic effects. The precise molecular mechanisms underlying these activities are not yet fully understood.
The anti-inflammatory properties of phenanthroindolizidine alkaloids are often attributed to their ability to modulate key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. While direct evidence for Septicine's interaction with the NF-κB pathway is not available, it represents a plausible mechanism of action given the activities of related compounds.
It is important to note that the term "septicine" can be easily confused with "sepsis" in literature searches, which presents a challenge in identifying specific research on the compound's mechanism of action. Further investigation is required to delineate the precise signaling pathways modulated by Septicine.
Conclusion
Septicine represents a structurally interesting natural product with demonstrated biological activities. This guide has summarized the current knowledge regarding its chemical structure, properties, and potential biosynthetic and synthetic pathways. While significant progress has been made in understanding this class of alkaloids, further research is needed to fully elucidate the specific biosynthetic and signaling pathways of Septicine, and to develop detailed and optimized synthetic protocols. Such information will be invaluable for the future exploration of its therapeutic potential.
